Nampt-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

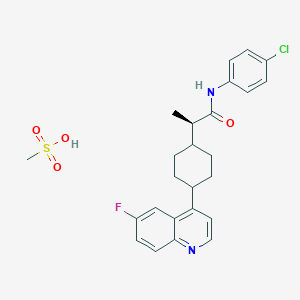

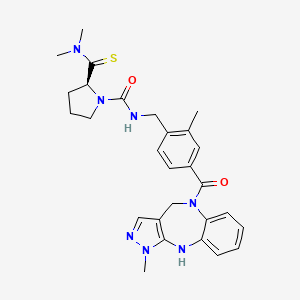

Nampt-IN-1, also known as LSN3154567, is a potent and selective inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). It inhibits purified NAMPT with an IC50 of 3.1 nM . NAMPT is a rate-limiting enzyme in the NAD salvage pathway of mammalian cells and is overexpressed in numerous types of cancers .

Chemical Reactions Analysis

Nampt-IN-1 inhibits NAD+ formation in cells by inhibiting the enzyme NAMPT . NAMPT catalyzes the conversion of nicotinamide and phosphoribosylpyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key step in the NAD+ biosynthesis pathway .

Scientific Research Applications

Melanoma Treatment

Nampt-IN-1 has been found to play a significant role in melanoma treatment. Interferon gamma (IFNγ) mediates the metabolic reprogramming of melanoma cells by inducing the essential NAD+ salvage pathway enzyme nicotinamide phosphoribosyltransferase (NAMPT) gene . Nampt-IN-1, as an inhibitor of NAMPT, could potentially be used to disrupt this metabolic reprogramming and inhibit melanoma growth .

Cancer Biomarker

NAMPT is considered a potential biomarker of cancer . The expression of NAMPT in normal tissues and cancers, and its prognostic significance in many cancer types, has attracted attention . Nampt-IN-1, by inhibiting NAMPT, could potentially be used in the diagnosis and prognosis of various cancers .

Cancer Cell Growth Inhibition

Nampt-IN-1 inhibits NAD+ formation in and proliferation of HCT116 cells . It inhibits cell growth in a panel of cancer cell lines . This suggests that Nampt-IN-1 could be used to inhibit the growth of various types of cancer cells .

Modulation of ERK1/2 Phosphorylation

In multiple cancer models, NAMPT inhibition was observed to decrease phosphorylation of ERK1/2 . Nampt-IN-1, as a NAMPT inhibitor, could potentially be used to modulate ERK1/2 phosphorylation in cancer cells .

Cancer Metastasis, Proliferation, and Angiogenesis

Recent discoveries have demonstrated the indirect association and direct biological functions of NAMPT in modulating cancer metastasis, proliferation, angiogenesis, cancer stemness, and chemoresistance to anticancer drugs . Nampt-IN-1, by inhibiting NAMPT, could potentially be used to disrupt these processes .

Immunotherapeutic Applications

NAMPT has been found to play a role in tumor immunity . Nampt-IN-1, by inhibiting NAMPT, could potentially be used in immunotherapeutic applications to enhance the effectiveness of cancer treatments .

Safety And Hazards

Future Directions

Research on NAMPT and its inhibitors, including Nampt-IN-1, is ongoing. The regulatory roles of NAMPT in tumor development and progression are being explored, and NAMPT is considered a potential biomarker of cancer . The development of NAMPT inhibitors as a therapeutic strategy for cancer treatment is a promising area of research .

properties

IUPAC Name |

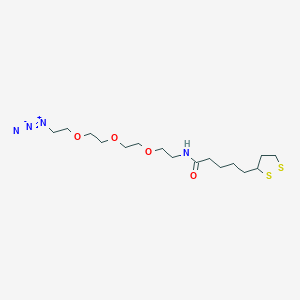

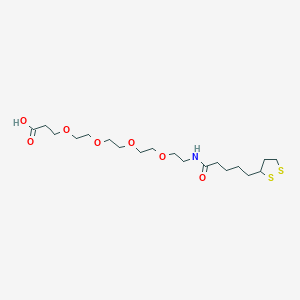

2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSCLARESIWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nampt-IN-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)